RPR-260243 and its Interaction with hERG Channels: A Technical Guide
RPR-260243 and its Interaction with hERG Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of RPR-260243, a notable activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of this interaction is critical for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome (LQTS), and for assessing the cardiac safety of new chemical entities.
Core Mechanism of Action
RPR-260243 is classified as a type 1 hERG channel activator. Its primary mechanism of action is the significant slowing of the channel's deactivation kinetics.[1][2][3][4] This means that once the hERG channel is open, the presence of RPR-260243 delays its closure upon repolarization of the cell membrane. This leads to an increased potassium efflux during the early refractory period, which can be beneficial in certain arrhythmic conditions.[3][5][6][7][8]
In addition to slowing deactivation, RPR-260243 also modulates the inactivation properties of the hERG channel. It induces a positive shift in the voltage dependence of inactivation, which reduces the number of channels entering the inactivated state at depolarized potentials.[1][2] This dual effect of slowing deactivation and attenuating inactivation contributes to an overall enhancement of the hERG current.
Binding Site and Molecular Interactions
Mutagenesis studies and molecular dynamics simulations have identified the binding site of RPR-260243 at the intracellular interface of the hERG channel.[1][5][9] Specifically, it binds to a hydrophobic pocket formed by the S4-S5 linker, the S5 helix, and the S6 helix of a single subunit.[1][5][9] This binding is thought to disrupt the normal interactions between the S5 and S6 helices, thereby hindering the conformational changes required for the channel to close (deactivate).[1][9] The ability of RPR-260243 to slow deactivation is dependent on an intact C-terminus of the channel protein.[1][9]
Quantitative Effects on hERG Channel Gating
The effects of RPR-260243 on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Temperature (°C) | EC50 (µM) | Reference |
| Slowing of Deactivation | Xenopus oocytes | 21 | 7.9 ± 1.0 | [4] |
| Increase in Peak Tail Current (Itail-peak) | Xenopus oocytes | 21 | 15.0 ± 1.9 | [4] |
| Increase in Peak Current (Ipeak) | Xenopus oocytes | 21 | 8.2 ± 0.8 | [4] |
| Parameter | Channel Type | Temperature (°C) | Concentration (µM) | Fold Increase | Reference |
| Transient hERG Current | Wild-Type | 21 | 10 | 12.4 ± 4.6 | [5] |
| Transient hERG Current | Wild-Type | 37 | 10 | 5.3 ± 1.3 | [5] |
| Protective Current (R56Q mutant) | R56Q | 21 | Not Specified (highest) | 4.0 ± 0.9 | [5] |
| Protective Current (R56Q mutant) | R56Q | 37 | Not Specified (highest) | 4.9 ± 1.1 | [5] |
| Parameter | Channel Type | Vret (mV) | Condition | τdeact (ms) | Reference |
| Deactivation Time Constant | Split hERG1a | -40 | Control | 67 ± 3 | [1] |
| Deactivation Time Constant | Split hERG1a | -40 | 30 µM RPR-260243 | 272 ± 6 | [1] |
| Deactivation Time Constant | Split hERG1a | -140 | Control | 3.4 ± 0.1 | [1] |
| Deactivation Time Constant | Split hERG1a | -140 | 30 µM RPR-260243 | 16.6 ± 0.7 | [1] |
Experimental Protocols
The characterization of RPR-260243's effects on hERG channels predominantly relies on patch-clamp electrophysiology.
Cell Expression Systems
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Xenopus laevis oocytes: A common system for heterologous expression of ion channels. Oocytes are injected with cRNA encoding the desired hERG channel subunits.
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Human Embryonic Kidney (HEK) 293 cells: A mammalian cell line widely used for stable or transient expression of ion channels, allowing for studies at physiological temperatures.
Electrophysiological Recordings
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Two-electrode voltage clamp (TEVC): Used for recordings from Xenopus oocytes. This technique allows for the control of the membrane potential and the measurement of the resulting ionic currents.
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Whole-cell patch-clamp: The standard technique for recording from mammalian cells (e.g., HEK293). A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the intracellular solution and measurement of whole-cell currents.
Representative Voltage-Clamp Protocols
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To measure the voltage dependence of activation:
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Hold the cell at a negative potential (e.g., -80 mV) to ensure all channels are in the closed state.
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Apply a series of depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding depolarizing step.
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Plot the normalized tail current amplitudes against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5).
-
-
To measure the kinetics of deactivation:
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Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).
-
Repolarize to various negative potentials (e.g., from -120 mV to -40 mV).
-
The decay of the tail current at each negative potential is fitted with an exponential function to determine the deactivation time constant (τdeact).
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying the effects of RPR-260243 on hERG channels.
Caption: Proposed mechanism of action of RPR-260243 on hERG channel gating.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
